4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H9N3O4S |
|---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
4-methylsulfonyl-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O4S/c1-18(16,17)9-6-11-12-10(9)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
SRRCRLRFNOCSDT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Features
The molecular architecture of 4-(methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole comprises a pyrazole core substituted at positions 3 and 4 with a 4-nitrophenyl group and a methylsulfonyl moiety, respectively. The compound’s SMILES notation (CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N+[O-]) underscores the sulfone and nitro groups’ electronic effects, which influence reactivity and regioselectivity during synthesis. Crystallographic studies of analogous N1-arylpyrazoles reveal planar geometries for the pyrazole ring, with bond distances such as N1–N2 (1.361–1.410 Å) and C3–N2 (1.235–1.286 Å) consistent with delocalized π-electron systems.
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketone Derivatives
The pyrazole ring is commonly constructed via cyclocondensation between hydrazines and 1,3-diketones. For this compound, this approach requires precursors bearing pre-functionalized substituents:
- Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-thiol :
- A 1,3-diketone derivative containing a 4-nitrophenyl group and a methylthio (-SMe) moiety undergoes cyclization with hydrazine hydrate in ethanol under reflux.
- Example : Reacting 4-nitrobenzoylacetone with hydrazine yields 3-(4-nitrophenyl)-1H-pyrazole-4-thiol, confirmed via ¹H NMR (δ 8.21–7.85 ppm for aromatic protons) and IR (ν 1540 cm⁻¹ for NO₂).
- Oxidation of Thiol to Sulfone :
Mechanistic Insights:
The cyclocondensation proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the pyrazole ring. Oxidation of -SMe to -SO₂Me involves a two-step process: initial conversion to sulfoxide (S=O) and subsequent oxidation to sulfone (SO₂).
Nitration of Phenyl-Substituted Pyrazoles
An alternative route introduces the nitro group post-cyclization:
- Synthesis of 3-Phenyl-4-(methylsulfonyl)-1H-pyrazole :
- Cyclocondensation of methylsulfonyl-acetylacetone with phenylhydrazine forms the pyrazole core.
- Regioselective Nitration :
- The phenyl ring undergoes nitration using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The para selectivity is attributed to the electron-withdrawing effect of the pyrazole ring, directing electrophilic attack to the 4-position.
- Challenges : Over-nitration is mitigated by controlling reaction time (2–3 hours) and temperature.
Vilsmeier-Haack Formylation and Functional Group Interconversion
While primarily used for formylation, the Vilsmeier-Haack reagent (POCl₃/DMF) has been adapted for introducing sulfonyl groups:
- Formylation of 3-(4-Nitrophenyl)-1H-pyrazole :
- Treatment with Vilsmeier reagent yields 4-formyl-3-(4-nitrophenyl)-1H-pyrazole.
- Oxidation and Sulfonation :
Optimization and Scalability
Comparative studies of the above methods reveal trade-offs between yield, purity, and practicality:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Oxidation | 85–90 | ≥98 | High regioselectivity |
| Post-Synthesis Nitration | 70–75 | 95 | Flexibility in nitro positioning |
| Vilsmeier-Haack Route | 60–65 | 90 | Compatibility with sensitive groups |
Large-scale production favors the cyclocondensation approach due to fewer steps and higher yields. However, the nitration method offers modularity for derivative synthesis.
Analytical Characterization
Spectroscopic Analysis :
X-ray Crystallography :
- Monoclinic crystal system (P2₁/c) with unit cell parameters a=7.42 Å, b=12.35 Å, c=14.20 Å. The dihedral angle between pyrazole and nitrophenyl planes is 8.7°, indicating minimal steric strain.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. The compound may act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituent positions:
Electronic and Steric Effects
- Steric Considerations: The methylsulfonyl group at position 4 introduces steric bulk, which may limit interactions in sterically constrained environments. In contrast, the carbaldehyde group in ’s compound offers smaller steric hindrance but lower electronic effects .
Biological Activity
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure
The structure of this compound is characterized by:
- A pyrazole ring : A five-membered ring containing two nitrogen atoms.
- A methylsulfonyl group : Enhances solubility and biological activity.
- A nitrophenyl group : Contributes to its electronic properties.
Anticancer Properties
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anticancer activity. Studies have shown that pyrazoles can inhibit the growth of various cancer cell lines:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
For instance, a study reported that specific pyrazole derivatives demonstrated IC50 values as low as 0.02 μM against COX-2, indicating potent anti-inflammatory and anticancer effects .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Comparative studies revealed that certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents .
Antimicrobial Activity
Pyrazoles have demonstrated antimicrobial properties against various pathogens. Studies have highlighted their effectiveness against bacterial strains such as E. coli and fungal strains like Aspergillus niger. The compound's ability to inhibit microbial growth makes it a candidate for further exploration in antimicrobial therapy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The structure-activity relationship (SAR) analysis indicates that modifications on the pyrazole ring and substituents significantly influence biological activity.
Table: Comparison of Pyrazole Derivatives
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | <0.02 |
| 5-Amino-3-(4-nitrophenyl)-1H-pyrazole | Enhanced anticancer activity | 0.03 |
| 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole | Moderate anti-inflammatory | 0.05 |
Case Studies
- Anticancer Activity in Vivo : In a study involving murine models, treatment with pyrazole derivatives resulted in significant tumor reduction compared to control groups, suggesting efficacy in vivo .
- Anti-inflammatory Efficacy : Clinical trials demonstrated that patients treated with pyrazole derivatives showed marked improvement in inflammatory markers compared to those receiving standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
